molecular formula C12H17N3OS B2664955 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2179723-74-9

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2664955
M. Wt: 251.35
InChI Key: HDPQCGAKBPMKBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is C₁₃H₁₉N₃OS . Its structural elements include the thiazole ring, piperazine, and the enone group. High-resolution mass spectrometry can provide insights into its exact mass and fragmentation patterns .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include nucleophilic additions, electrophilic substitutions at the C-5 position of the thiazole ring, and transformations of the enone group. Researchers have investigated its behavior in various reaction conditions .


Physical And Chemical Properties Analysis

  • Natural Occurrence : A thiazole ring is found in Vitamin B₁ (thiamine) , which plays a crucial role in energy release during metabolism and normal nervous system function .

properties

IUPAC Name

1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-10-9-13-12(17-10)15-7-5-14(6-8-15)11(16)4-2/h4,9H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPQCGAKBPMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

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